Bienvenue dans la boutique en ligne BenchChem!

Orotic Acid-13C,15N2 Monohydrate

Stable Isotope Dilution LC-MS/MS Quantitation Internal Standard Selection

This 13C,15N2-dual-labeled orotic acid monohydrate delivers a definitive +5 Da mass shift, ensuring interference-free stable isotope dilution LC-MS/MS quantitation of endogenous orotic acid. Unlike deuterated analogs, the non-exchangeable 13C/15N labels eliminate retention time shifts and hydrogen-deuterium exchange artifacts—critical for robust matrix effect correction under acidic/basic sample preparation. Meeting FDA/EMA bioanalytical guidance for internal standards, it is the validated choice for diagnosing urea cycle disorders (OTC deficiency) and quantifying DHODH-inhibitor pharmacodynamic biomarkers at clinically relevant cutoffs. The defined monohydrate stoichiometry (MW 177.09) and high isotopic enrichment (≥99% 13C, ≥98% 15N) simplify accurate gravimetric standard preparation and cross-site method transfer.

Molecular Formula C5H6N2O5
Molecular Weight 177.091
CAS No. 1346602-15-0
Cat. No. B585280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotic Acid-13C,15N2 Monohydrate
CAS1346602-15-0
Synonyms1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid-13C,15N2 Monohydrate
Molecular FormulaC5H6N2O5
Molecular Weight177.091
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O.O
InChIInChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1;
InChIKeyYXUZGLGRBBHYFZ-RYBQTAQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orotic Acid-13C,15N2 Monohydrate: A Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification in Metabolic and Clinical Research


Orotic Acid-13C,15N2 Monohydrate (CAS 1346602-15-0) is a stable isotope-labeled analog of the endogenous pyrimidine intermediate orotic acid (6-carboxyuracil) . The compound incorporates one 13C atom and two 15N atoms, yielding a molecular mass shift of +3 Da relative to the unlabeled natural abundance form . This labeling configuration is specifically designed for use as an internal standard in stable isotope dilution assays employing liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) [1].

Why Unlabeled or Singly-Labeled Orotic Acid Cannot Substitute for Orotic Acid-13C,15N2 Monohydrate in Quantitative LC-MS Workflows


Generic substitution of Orotic Acid-13C,15N2 Monohydrate with unlabeled orotic acid or alternative isotopic labels (e.g., deuterated or singly 15N-labeled forms) is analytically invalid for stable isotope dilution LC-MS/MS quantitation. Unlabeled orotic acid cannot serve as an internal standard because it co-elutes with the endogenous analyte and produces identical mass transitions, precluding separate detection [1]. Singly-labeled 15N2-orotic acid provides only a +2 Da mass shift, which may overlap with naturally occurring 13C isotopologues of the analyte, reducing quantitative accuracy [2]. Deuterium-labeled analogs are prone to chromatographic retention time shifts and hydrogen-deuterium exchange, which compromise co-elution and matrix effect correction [3].

Quantitative Differentiation of Orotic Acid-13C,15N2 Monohydrate: Head-to-Head Evidence for Procurement Decisions


Dual 13C/15N2 Labeling Provides a +5 Da Mass Shift, Eliminating Isotopic Interference from Natural 13C Abundance

Orotic Acid-13C,15N2 Monohydrate incorporates one 13C atom and two 15N atoms, generating a +5 Da mass difference relative to unlabeled orotic acid [M-H]⁻ (m/z 155 → m/z 160 for the labeled internal standard) . In contrast, singly-labeled 15N2-orotic acid produces only a +2 Da shift (m/z 155 → m/z 157), which can overlap with the naturally occurring 13C₁ isotopologue of the analyte (approximately 1.1% abundance per carbon), leading to quantitative inaccuracy [1]. The +5 Da shift places the labeled standard's mass transition outside the range of all natural isotopic contributions, enabling unambiguous selected reaction monitoring (SRM) without cross-talk .

Stable Isotope Dilution LC-MS/MS Quantitation Internal Standard Selection

13C/15N Labeling Eliminates Deuterium Exchange and Chromatographic Retention Time Shifts Observed with 2H-Labeled Internal Standards

13C and 15N-labeled internal standards exhibit identical chromatographic retention times to their unlabeled analytes, whereas deuterium (2H)-labeled internal standards consistently show measurable retention time shifts due to differences in hydrogen bonding and van der Waals interactions [1]. In a systematic UPLC-MS/MS comparison, 13C-labeled internal standards co-eluted exactly with analytes under multiple chromatographic conditions, while 2H-labeled standards eluted slightly earlier, reducing their ability to correct for ion suppression effects [1]. Additionally, 13C and 15N labels are chemically non-exchangeable, unlike deuterium labels on acidic or exchangeable positions (e.g., carboxylic acid, amine protons), which can undergo hydrogen-deuterium back-exchange during sample preparation, altering the labeled standard's mass and concentration .

Matrix Effect Correction Chromatographic Co-Elution Isotopic Label Stability

Validated LC-MS/MS Method Using 15N2-Orotic Acid Demonstrates High Precision (CV 0.8–14.1%) and Accuracy (−13.5 to +9.4%) Across Biological Matrices

A hydrophilic interaction LC-MS/MS (HILIC-MS/MS) method using stable isotope dilution with 15N2-orotic acid as the internal standard was validated for quantification of orotic acid in plasma, dried blood spots (DBS), and urine [1]. The within- and between-day imprecision (CV%) across three quality control levels ranged from 0.8% to 14.1%, and inaccuracy ranged from −13.5% to +9.4% [1]. The method established reference intervals in healthy children: plasma <0.69 μM, DBS <0.82 μM, and urine 0.2–1.4 mmol/mol creatinine, and successfully discriminated patients with urea cycle disorders (citrullinemia: plasma 133 μM; HHH syndrome: urine 9.1 mmol/mol creatinine) [1].

Method Validation Biological Matrix Quantitation Clinical Diagnostics

Monohydrate Form Ensures Accurate Molar Concentration for Gravimetric Standard Preparation, Unlike Anhydrous or Variable Hydrate Forms

Orotic Acid-13C,15N2 Monohydrate is supplied as a well-defined monohydrate crystalline solid (molecular formula: 13CC4H415N2O4·H2O; molecular weight: 177.09 g/mol) . In contrast, anhydrous orotic acid and orotic acid labeled standards lacking explicit hydrate specification may absorb variable amounts of atmospheric moisture, introducing uncertainty in gravimetric standard preparation . The monohydrate form provides a fixed, known stoichiometric water content (1.0 mol H2O per mol compound), enabling accurate calculation of molar concentration from weighed mass without requiring Karl Fischer titration or additional drying steps .

Gravimetric Accuracy Standard Preparation Metrological Traceability

High Isotopic Enrichment (99% 13C, 98% 15N) Minimizes Unlabeled Impurity Interference in Quantitative Assays

The product specifications for Orotic Acid-13C,15N2 Monohydrate include minimum isotopic enrichment of 99% for 13C and 98% for 15N . In contrast, some commercially available 15N2-orotic acid internal standards have been reported with isotopic purity below 98%, leading to detectable unlabeled analyte in the internal standard solution [1]. The presence of unlabeled orotic acid in the internal standard contributes to a positive bias in measured analyte concentrations, particularly at low analyte levels. The higher enrichment specification reduces this systematic error source, improving assay accuracy near the lower limit of quantitation (LLOQ) .

Isotopic Purity Quantitative Accuracy Method Sensitivity

Optimal Deployment Scenarios for Orotic Acid-13C,15N2 Monohydrate in Quantitative Bioanalysis and Clinical Diagnostics


Clinical Diagnostic LC-MS/MS Assays for Urea Cycle Disorders in Newborn Screening Programs

Orotic Acid-13C,15N2 Monohydrate serves as the internal standard in validated LC-MS/MS methods for quantifying urinary and plasma orotic acid to diagnose ornithine transcarbamylase (OTC) deficiency and other urea cycle disorders [1]. The compound's +5 Da mass shift and high isotopic enrichment (≥99% 13C, ≥98% 15N) enable accurate quantification at clinically relevant cutoffs (plasma <0.69 μM in healthy children) without interference from natural isotopologues [2]. Its non-exchangeable 13C/15N labels ensure consistent performance across sample preparation workflows involving acidic or basic conditions, a requirement for high-throughput clinical laboratories operating under CLIA/CAP regulatory standards.

Metabolic Flux Analysis of De Novo Pyrimidine Biosynthesis in Cancer and Infectious Disease Research

In metabolic flux studies tracing pyrimidine nucleotide synthesis, Orotic Acid-13C,15N2 Monohydrate can be used as a tracer substrate or as an internal standard for quantifying pathway intermediates [1]. The dual isotopic labeling (13C and 15N) provides multiple labeling positions for tracking carbon and nitrogen incorporation into downstream metabolites (UMP, UDP, UTP, and RNA). Unlike deuterated tracers, the 13C/15N labels are metabolically stable and do not undergo exchange, preserving labeling fidelity throughout extraction and derivatization procedures required for GC-MS or LC-MS analysis .

Regulated Bioanalytical Method Development and Validation for Pharmacokinetic Studies

For bioanalytical laboratories developing LC-MS/MS methods to support investigational new drug (IND) or new drug application (NDA) submissions, Orotic Acid-13C,15N2 Monohydrate offers a definitive internal standard that meets FDA and EMA guidance on stable isotope-labeled internal standards [1]. The defined monohydrate stoichiometry (MW 177.09 g/mol) simplifies gravimetric standard preparation and method transfer between sites, while the 13C/15N labeling ensures superior matrix effect correction compared to deuterated alternatives [2]. This compound is particularly suited for assays quantifying endogenous orotic acid as a pharmacodynamic biomarker of dihydroorotate dehydrogenase (DHODH) inhibition by drugs such as leflunomide, teriflunomide, and brequinar .

Quality Control Reference Standard for Orotic Acid Impurity Profiling in Pharmaceutical Manufacturing

In pharmaceutical quality control laboratories, Orotic Acid-13C,15N2 Monohydrate can serve as a structurally identical but mass-differentiated reference standard for quantifying trace orotic acid impurities in drug substances and drug products [1]. The compound's high chemical purity (≥98%) and well-defined isotopic enrichment make it suitable for use in validated impurity methods requiring accurate quantification at levels as low as 0.1% relative to the active pharmaceutical ingredient (API). The +5 Da mass separation eliminates interference from the API matrix, a critical advantage in LC-MS impurity profiling where co-eluting peaks may otherwise compromise quantitation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orotic Acid-13C,15N2 Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.